4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid

Solubility Polar Solvents Synthesis

Quantifying Telmisartan Impurity 20/49 in API batches demands a structurally authenticated reference standard with full traceability. Generic biphenyl carboxylic acids fail to match the specific chromatographic retention time and spectral fingerprint required for ICH-compliant impurity profiling. - Supplied with comprehensive characterization data (COA, NMR, HPLC) for direct use in method validation and system suitability testing. - The unique 2-COOH / 4'-CH₂OH substitution pattern governs retention behavior and ionization efficiency - incorrect regioisomers yield erroneous quantification. - Enables ANDA/NDA regulatory submissions with traceable impurity reference data compliant with pharmacopeial guidelines.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 158144-54-8
Cat. No. B107330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid
CAS158144-54-8
Synonyms4’-(Hydroxymethyl)[1,1’-biphenyl]-2-carboxylic Acid;  2-[4-(Hydroxymethyl)phenyl]benzoic Acid;  4’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carboxylic Acid
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)CO)C(=O)O
InChIInChI=1S/C14H12O3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8,15H,9H2,(H,16,17)
InChIKeyKAARHTQCNDPYDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid (CAS 158144-54-8) for Telmisartan Impurity Profiling and Synthesis


4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid (CAS 158144-54-8), also known as 2-[4-(Hydroxymethyl)phenyl]benzoic acid, is an organic compound with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol [1]. It features a biphenyl scaffold with a carboxylic acid group at the 2-position and a hydroxymethyl group at the 4'-position, making it a versatile intermediate in organic synthesis . Notably, this compound is identified as an impurity (Telmisartan Impurity 20/49) of the angiotensin II receptor antagonist Telmisartan, and is supplied with detailed characterization data for regulatory compliance [2].

Why Generic Biphenyl Carboxylic Acids Cannot Substitute for 4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid in Telmisartan Analysis


Substitution of 4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid with generic biphenyl carboxylic acids or even regioisomeric analogs is not possible due to its specific structural role as a process-related impurity in Telmisartan synthesis. This compound is explicitly identified as Telmisartan Impurity 20 (or 49) and is used as a reference standard for analytical method validation and quality control [1]. Its unique substitution pattern—a 2-carboxylic acid and a 4'-hydroxymethyl group—directly influences its chromatographic retention time, ionization efficiency, and spectral properties, which are critical for accurate impurity profiling in pharmaceutical quality control. Using an incorrect isomer would lead to erroneous quantification and potential regulatory non-compliance. The compound is supplied with detailed characterization data compliant with regulatory guidelines, ensuring traceability and accuracy in analytical workflows [2].

Quantitative Differentiation of 4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid Against Structural Analogs


Improved Polar Solvent Solubility vs. Unsubstituted Biphenyl-2-Carboxylic Acid

4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid exhibits enhanced solubility in polar solvents compared to the unsubstituted Biphenyl-2-carboxylic acid (CAS 947-84-2). The presence of the 4'-hydroxymethyl group introduces an additional hydrogen bond donor/acceptor site (LogP: 2.54 vs. ~3.5 for biphenyl-2-carboxylic acid, predicted), leading to a calculated topological polar surface area (tPSA) of 57.5 Ų . In contrast, biphenyl-2-carboxylic acid has a tPSA of 37.3 Ų and is reported to be insoluble in water . This enhanced polarity facilitates reactions in aqueous or polar organic media, reducing the need for harsh solvents.

Solubility Polar Solvents Synthesis

Regioisomeric Specificity for Telmisartan Impurity Profiling: 2- vs. 4-Carboxylic Acid Substitution

The 4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid regioisomer is specifically required as an impurity standard for Telmisartan (identified as Impurity 20 or 49) [1]. Its positional isomer, 4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS 49743-87-5), differs in the position of the carboxylic acid group (para vs. ortho relative to the biphenyl linkage) . This structural difference results in distinct chromatographic retention times and mass spectrometric fragmentation patterns, rendering the 4-isomer unsuitable for accurate quantification of the 2-isomer impurity. The 2-carboxylic acid group is a key feature of the impurity's formation pathway during Telmisartan synthesis, making its specific identification critical for process control.

Impurity Profiling Telmisartan Regioisomer

Differential Chemical Reactivity: Oxidation to Dicarboxylic Acid vs. Esterification of 2'-Hydroxymethyl Isomer

The 4'-(Hydroxymethyl) group in this compound can be selectively oxidized to yield 4'-carboxy-[1,1'-biphenyl]-2-carboxylic acid, a symmetric diacid building block . In contrast, the 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid isomer (CAS 18773-63-2) exhibits intramolecular hydrogen bonding between the hydroxymethyl and carboxylic acid groups, which can sterically hinder certain coupling reactions or promote lactonization . This difference in reactivity dictates the choice of isomer for synthesizing extended frameworks or functional materials.

Chemical Reactivity Oxidation Building Block

Optimal Procurement Scenarios for 4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid


Pharmaceutical Quality Control: Telmisartan Impurity Reference Standard

Procure this compound as a certified reference standard for the identification, quantification, and control of Telmisartan Impurity 20/49 in active pharmaceutical ingredient (API) and finished drug product analysis [1]. It is essential for method validation, system suitability testing, and batch release in compliance with ICH guidelines. The compound is supplied with full characterization data (COA, NMR, HPLC) to ensure traceability [2].

Synthesis of Hydroxylated Arenes and Functionalized Biphenyls

Use as a key intermediate for the synthesis of hydroxylated arenes, which are valuable building blocks for pharmaceuticals, agrochemicals, and advanced materials . The 4'-hydroxymethyl group can be selectively oxidized or functionalized to introduce additional complexity.

Development of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Employ as a biphenyl-based linker with differential functional groups (carboxylic acid and hydroxymethyl). The ortho-carboxylic acid can coordinate to metal nodes, while the 4'-hydroxymethyl group can be further modified to tune pore size and chemical environment in MOFs and COFs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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